Bilaid B

Beschreibung

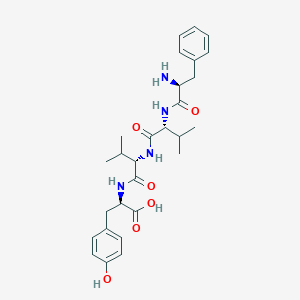

L-Phenylalanyl-D-valyl-L-valyl-D-tyrosine has been reported in Penicillium with data available.

Eigenschaften

IUPAC Name |

(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O6/c1-16(2)23(26(35)30-22(28(37)38)15-19-10-12-20(33)13-11-19)32-27(36)24(17(3)4)31-25(34)21(29)14-18-8-6-5-7-9-18/h5-13,16-17,21-24,33H,14-15,29H2,1-4H3,(H,30,35)(H,31,34)(H,32,36)(H,37,38)/t21-,22+,23-,24+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVNTPPXXIXEDW-UARRHKHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Bilaid B: A Fungal Tetrapeptide Targeting the µ-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilaid B is a naturally occurring tetrapeptide first isolated from an Australian estuarine strain of the fungus Penicillium sp. (MST-MF667). It is a member of the bilaid family of peptides, which are characterized by a unique, alternating L-D-L-D stereochemical arrangement of their amino acid residues. Structurally, this compound is identified as H-L-Phe-D-Val-L-Val-D-Tyr-OH.[1] This novel structure has garnered interest in the field of pharmacology, particularly for its interaction with the µ-opioid receptor (MOPr), the primary target for major analgesic drugs like morphine. While this compound itself is a weak agonist at the MOPr, its discovery has provided a valuable scaffold for the development of more potent and functionally selective opioid receptor modulators, such as the synthetic analog bilorphin.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound.

Chemical Structure and Physicochemical Properties

This compound is a linear tetrapeptide with the sequence Phenylalanine-Valine-Valine-Tyrosine. A key distinguishing feature is its alternating stereochemistry (L-Phe, D-Val, L-Val, D-Tyr), which is uncommon among naturally occurring peptides and sets it apart from endogenous opioid peptides.[1]

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | L-phenylalanyl-D-valyl-L-valyl-D-tyrosine | |

| Synonyms | H-FVVY-OH; H-L-Phe-D-Val-L-Val-D-Tyr-OH | |

| CAS Number | 2393866-06-1 | |

| Molecular Formula | C₂₈H₃₈N₄O₆ | |

| Molecular Weight | 526.62 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO and Methanol | |

| Purity (typical) | ≥95% | |

| Storage Temperature | -20°C | |

| Source | Penicillium sp. MST-MF667 |

Spectroscopic and Analytical Data

The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Key Spectroscopic Data for this compound

| Technique | Data Summary |

| HRMS (ESI) | Provides the exact mass and molecular formula (C₂₈H₃₈N₄O₆), confirming the elemental composition. |

| 1D NMR (¹H, ¹³C) | Reveals the number and types of protons and carbons, consistent with the four amino acid residues (Phe, Val, Val, Tyr). |

| 2D NMR (COSY, HMBC) | Establishes the connectivity between protons and carbons, confirming the amino acid sequence and the overall peptide backbone structure. |

| Chiral Analysis | Advanced analytical techniques (e.g., Marfey's analysis) were used to determine the L-D-L-D stereochemical configuration of the amino acids. |

Note: Specific spectral data such as chemical shifts (δ) and coupling constants (J) are detailed in the primary literature and its supplementary information. This data is crucial for the de novo structural confirmation.

Biological Activity and Mechanism of Action

This compound functions as an agonist at the µ-opioid receptor (MOPr). Its binding affinity is in the low micromolar range, classifying it as a weak agonist compared to endogenous opioids or clinical analgesics. The discovery of this compound and its analogs was significant because it led to the rational design of bilorphin, a potent and selective MOPr agonist with a G protein signaling bias.

Table 3: Biological Activity of this compound at the µ-Opioid Receptor

| Assay | Parameter | Value (this compound) | Notes |

| Radioligand Binding Assay | Kᵢ | Low micromolar | This value indicates a relatively low affinity for the µ-opioid receptor. The primary research notes this weakness, which prompted the development of more potent analogs. |

| G Protein Activation Assay | Activity | Weak Agonist | While specific EC₅₀ values for this compound are not prominently reported, its classification as a weak agonist implies it is capable of inducing G protein signaling upon binding to the MOPr, albeit with low potency and/or efficacy. The focus of detailed signaling studies shifted to the more potent analog, bilorphin. |

| β-Arrestin Recruitment Assay | Activity | Not reported | Data on the ability of this compound to recruit β-arrestin is not available in the primary literature. Studies on the analog bilorphin show it has very low β-arrestin recruitment, suggesting a G protein bias. It is plausible that this compound shares this characteristic, but this has not been explicitly demonstrated. |

Signaling Pathway

The µ-opioid receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels, while the Gβγ subunit modulates ion channels, notably activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. This net effect leads to neuronal hyperpolarization and reduced neurotransmitter release, which underlies the analgesic effects of opioids.

A second major pathway involves the recruitment of β-arrestin proteins to the activated receptor. This process is crucial for receptor desensitization, internalization, and for initiating a separate wave of G protein-independent signaling. It is hypothesized that the G protein pathway is primarily responsible for analgesia, while the β-arrestin pathway is linked to many of the undesirable side effects of opioids, such as respiratory depression and constipation. Compounds that selectively activate the G protein pathway over the β-arrestin pathway are known as "biased agonists" and are a major focus of modern drug development. While this compound's bias profile is not fully characterized, its derivative, bilorphin, is a potent G protein-biased agonist.

Experimental Protocols

The following sections outline the generalized methodologies for the key experiments used in the characterization of this compound, based on standard practices in the field and details from the primary literature.

Isolation and Purification of this compound

The isolation of this compound from Penicillium sp. MST-MF667 involves a multi-step extraction and chromatographic purification process.

Methodology:

-

Culturing: The fungus Penicillium sp. MST-MF667 is grown in a suitable liquid or solid medium to generate sufficient biomass.

-

Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent (e.g., ethyl acetate or methanol) to isolate secondary metabolites.

-

Partitioning: The crude extract is subjected to liquid-liquid partitioning (e.g., between hexane, ethyl acetate, and water) to separate compounds based on polarity.

-

Chromatography: The bioactive fraction is then subjected to a series of chromatographic steps. This typically includes an initial separation by size-exclusion or normal-phase column chromatography, followed by purification using reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the purified compound is confirmed using HRMS and 1D/2D NMR spectroscopy.

µ-Opioid Receptor Radioligand Displacement Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for the µ-opioid receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human µ-opioid receptor (e.g., from CHO or HEK293 cells) are prepared.

-

Assay Setup: In a multi-well plate, the membranes are incubated with a constant concentration of a radiolabeled µ-opioid receptor ligand (e.g., [³H]-DAMGO).

-

Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the wells.

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter mat.

-

Detection: The amount of radioactivity trapped on the filters (representing the bound radioligand) is quantified using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. The IC₅₀ (the concentration of this compound that displaces 50% of the radioligand) is determined, and the Kᵢ is calculated using the Cheng-Prusoff equation.

G Protein Activation Assay (GIRK Channel Electrophysiology)

This functional assay measures the ability of this compound to activate G protein signaling by recording the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels in neurons that natively express MOPr, such as those in the locus coeruleus (LC).

Methodology:

-

Cell Preparation: Brain slices containing the locus coeruleus are prepared from rats, or a suitable cell line (e.g., AtT20 cells) expressing MOPr and GIRK channels is used.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on individual neurons. The cell is voltage-clamped at a holding potential (e.g., -60 mV).

-

Drug Application: this compound is applied to the cell via perfusion at various concentrations.

-

Current Measurement: Activation of GIRK channels by the Gβγ subunits released upon MOPr activation results in an outward potassium current, which is recorded by the patch-clamp amplifier.

-

Data Analysis: The magnitude of the outward current is measured at each concentration of this compound. A dose-response curve is constructed to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of this compound for G protein activation.

β-Arrestin Recruitment Assay (BRET)

This assay measures the recruitment of β-arrestin to the µ-opioid receptor upon agonist stimulation, a key step in receptor desensitization and β-arrestin-mediated signaling.

Methodology:

-

Cell Line: A cell line (e.g., HEK293) is co-transfected with constructs for the µ-opioid receptor fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Assay Setup: The cells are plated in a multi-well plate.

-

Ligand Stimulation: The cells are treated with increasing concentrations of this compound.

-

Substrate Addition: A substrate for the luciferase (e.g., coelenterazine h) is added.

-

BRET Measurement: The luciferase emits light, which, if the donor and acceptor are in close proximity (i.e., β-arrestin is recruited to the receptor), will excite the YFP acceptor, causing it to emit light at a different wavelength. The ratio of the light emitted by the acceptor to the light emitted by the donor is measured.

-

Data Analysis: An increase in the BRET ratio indicates β-arrestin recruitment. A dose-response curve is generated to determine the EC₅₀ and Eₘₐₓ for this effect.

Conclusion

This compound represents an intriguing class of natural products with a unique chemical structure and a defined biological target. Although its own potency at the µ-opioid receptor is modest, its discovery has been instrumental in guiding the development of novel, synthetically accessible, and highly potent biased agonists like bilorphin. As a research tool, this compound and its analogs are valuable for probing the molecular mechanisms of µ-opioid receptor signaling and for advancing the design of next-generation analgesics with improved side-effect profiles. Further investigation into the structure-activity relationships of the bilaid scaffold may yet uncover new therapeutic leads.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioluminescence Resonance Energy Transfer (BRET) to Detect the Interactions Between Kappa Opioid Receptor and Nonvisual Arrestins | Springer Nature Experiments [experiments.springernature.com]

- 3. Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Bilaid B: Acknowledging a Case of Novelty and Potential Misidentification

Initial investigations for a pharmacological agent referred to as "Bilaid B" have yielded no results in comprehensive searches of scientific literature and drug databases. This suggests that "this compound" may be a novel, internal, or potentially misidentified compound. However, a search for similarly named or related compounds has revealed information on "Bilaids," a class of tetrapeptides, one of which is designated this compound.

This technical guide will, therefore, focus on the available information for the tetrapeptide this compound and its analogs, while also providing a brief overview of other pharmacologically active agents with similar names to aid researchers in clarifying the subject of their interest.

The Bilaid Tetrapeptides: A Novel Class of μ-Opioid Receptor Agonists

This compound is a hydroxylated analog of a family of tetrapeptides with an unusual alternating L-D-L-D chirality, isolated from the Australian estuarine fungus Penicillium sp. MST-MF667.[1][2] This unique structure has garnered interest for its potential as a scaffold for the development of novel analgesics.

Mechanism of Action

The bilaids, including this compound, have been identified as weak agonists of the μ-opioid receptor (MOPr).[1][3] The μ-opioid receptor is a G protein-coupled receptor (GPCR) and the primary target for opioid analgesics like morphine. Agonism at this receptor leads to a cascade of intracellular signaling events that ultimately result in analgesia.

The alternating chirality of the bilaids is thought to contribute to their biological stability.[4] This structural feature has served as a foundation for the design of more potent synthetic analogs, such as bilorphin and bilactorphin. Bilorphin, in particular, has been shown to be a potent and selective MOPr agonist with a G protein signaling bias. This bias is a significant area of research, as it is hypothesized that G protein-biased MOPr agonists may offer effective analgesia with a reduced side-effect profile compared to traditional opioids.

Pharmacological Data

Quantitative pharmacological data for this compound itself is limited due to its characterization as a "very weak" μ-opioid agonist. The focus of published research has been on its more potent, synthetically derived analogs.

| Compound | Target | Affinity (Ki) | Activity | Reference |

| Bilaids (general) | μ-opioid receptor | Low micromolar | Weak agonist | |

| Bilorphin | μ-opioid receptor | 1.1 nM | Potent, selective agonist |

Table 1: Pharmacological Data for Bilaids and Analogs

Experimental Protocols

The identification and characterization of the bilaids and their analogs involved a series of sophisticated experimental techniques:

-

Isolation and Purification: The bilaids were isolated from solvent extracts of Penicillium sp. MST-MF667 cultivations using solvent partition followed by reversed-phase high-performance liquid chromatography (HPLC).

-

μ-Opioid Receptor Binding Assays: The affinity of the compounds for the μ-opioid receptor was determined using competitive binding assays with radiolabeled ligands.

-

Functional Assays: The agonist activity of the compounds was assessed in cell-based assays measuring G protein activation and β-arrestin recruitment. These assays are crucial for determining the signaling bias of the compounds.

-

Molecular Dynamics Simulations: Computational simulations were used to model the interaction of bilorphin and other opioid peptides with the μ-opioid receptor, providing insights into the structural basis for their signaling bias.

Signaling Pathway and Experimental Workflow

The investigation into the bilaids and their analogs follows a logical progression from discovery to mechanistic understanding.

Caption: Experimental workflow for the discovery and development of bilaid-based analgesics.

The signaling pathway initiated by μ-opioid receptor agonists is complex, involving multiple downstream effectors. The concept of biased agonism is central to the therapeutic potential of the bilaid analogs.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. pnas.org [pnas.org]

- 3. A tetrapeptide class of biased analgesics from an Australian fungus targets the µ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A tetrapeptide class of biased analgesics from an Australian fungus targets the µ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the µ-Opioid Receptor Binding Affinity of Bilaid B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the µ-opioid receptor (MOR) binding affinity of Bilaid B, a naturally occurring tetrapeptide. This document collates quantitative data, details experimental methodologies, and illustrates relevant biological pathways to serve as a vital resource for researchers in pharmacology and drug development.

Introduction to this compound

This compound is a tetrapeptide with the sequence L-phenylalanyl-D-valyl-L-valyl-D-tyrosine (H-Phe-d-Val-Val-d-Tyr-OH). It was first isolated from an Australian estuarine fungus, Penicillium sp.[1]. Along with its analogs, Bilaid A and C, these tetrapeptides were identified as weak agonists of the µ-opioid receptor. Their discovery has prompted further research into novel peptide-based analgesics with potentially improved side-effect profiles.

Quantitative Binding Affinity Data

The binding affinity of this compound and its related compounds for the human µ-opioid receptor (hMOR) was determined using radioligand competition assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

| Compound | Sequence | Ki (µM) for hMOR |

| This compound | H-Phe-d-Val-Val-d-Tyr-OH | 1.8 ± 0.2 |

| Bilaid A | H-Phe-d-Val-Val-d-Phe-OH | 3.1 ± 0.4 |

| Bilaid C | H-Tyr-d-Val-Val-d-Phe-OH | 1.1 ± 0.1 |

| Bilorphin (synthetic analog) | H-d-Ala-d-Phe-d-Pro-d-Arg-NH2 | 0.0011 ± 0.0001 |

| [D-Ala2, N-MePhe4, Gly5-ol]-enkephalin (DAMGO) (standard agonist) | 0.0017 ± 0.0001 | |

| Morphine (standard agonist) | 0.0041 ± 0.0004 |

Data sourced from Dekan et al. (2019) PNAS, Supplementary Information.

Experimental Protocols

The following is a detailed description of the methodology used to determine the µ-opioid receptor binding affinity of this compound.

Materials and Reagents

-

Cell Line: Human embryonic kidney (HEK) 293 cells stably expressing the human µ-opioid receptor (hMOR).

-

Radioligand: [³H]-DAMGO, a high-affinity and selective agonist for the µ-opioid receptor.

-

Test Compound: this compound, synthesized and purified.

-

Standard Competitor: Naloxone, a non-selective opioid receptor antagonist.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail: A suitable liquid scintillation cocktail for radioactivity measurement.

Cell Culture and Membrane Preparation

-

HEK-hMOR cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection agent (e.g., G418) to maintain receptor expression.

-

Cells were grown to confluence, harvested, and then homogenized in ice-cold assay buffer.

-

The homogenate was centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant was then subjected to high-speed ultracentrifugation to pellet the cell membranes.

-

The resulting membrane pellet was washed and resuspended in fresh assay buffer. Protein concentration was determined using a standard protein assay (e.g., Bradford assay).

Radioligand Binding Assay

-

The competitive binding assay was performed in a 96-well plate format.

-

Each well contained a final volume of 200 µL, consisting of:

-

50 µL of cell membrane suspension (containing a specific amount of protein, e.g., 10-20 µg).

-

50 µL of [³H]-DAMGO at a final concentration near its Kd value (e.g., 1-2 nM).

-

50 µL of varying concentrations of the unlabeled competitor (this compound or a standard).

-

Assay buffer to make up the final volume.

-

-

Non-specific binding was determined in the presence of a high concentration of an unlabeled competitor (e.g., 10 µM naloxone).

-

The plates were incubated at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Following incubation, the reaction was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

-

The filters were washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

The filters were then placed in scintillation vials, a scintillation cocktail was added, and the radioactivity was quantified using a liquid scintillation counter.

Data Analysis

-

The data were analyzed using a non-linear regression analysis program (e.g., GraphPad Prism).

-

The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) was determined.

-

The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathways and Visualization

Activation of the µ-opioid receptor by an agonist like this compound can initiate downstream signaling through two primary pathways: the G-protein-dependent pathway, which is associated with analgesia, and the β-arrestin pathway, which is often linked to adverse effects such as respiratory depression and tolerance.

Experimental Workflow for Binding Affinity Determination

References

In Vitro Characterization of Bilaid B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilaid B is a tetrapeptide with an unusual alternating L-D-L-D stereochemical configuration, first identified from the Australian estuarine fungus Penicillium sp. MST-MF667.[1][2] It belongs to a class of naturally occurring peptides known as the bilaids, which also includes Bilaid A and Bilaid C. These tetrapeptides have garnered interest due to their structural similarity to known opioid peptides. Preliminary investigations have classified the bilaids as weak agonists of the µ-opioid receptor (MOPr).[1][2] While comprehensive in vitro studies specifically on this compound are not extensively available in public literature, this guide provides a framework for its characterization based on the known properties of its class and general protocols for assessing µ-opioid receptor agonists.

The discovery of the bilaids served as a foundation for the development of bilorphin, a potent and selective G protein-biased agonist of the MOPr, highlighting the therapeutic potential of this novel peptide scaffold.[1]

Quantitative Data Summary

Currently, specific quantitative in vitro data for this compound is not available in the cited literature. For context, the related compound Bilaid A has a reported binding affinity (Ki) of 3.1 µM for the µ-opioid receptor. Another analog, Bilaid A1e, has a reported Ki of 750 nM. The following table is provided as a template for researchers to summarize key quantitative data from in vitro assays that would be essential for characterizing the pharmacological profile of this compound.

| Assay Type | Parameter | Value | Cell Line/System | Radioligand/Tracer | Reference |

| Receptor Binding | |||||

| Ki (µM) | Data not available | e.g., CHO-hMOR | e.g., [³H]-DAMGO | ||

| Functional Activity | |||||

| G protein activation | EC₅₀ (µM) | Data not available | e.g., CHO-hMOR | e.g., [³⁵S]GTPγS | |

| Eₘₐₓ (%) | Data not available | e.g., CHO-hMOR | e.g., [³⁵S]GTPγS | ||

| cAMP Inhibition | IC₅₀ (µM) | Data not available | e.g., HEK293-hMOR | e.g., Forskolin | |

| β-arrestin Recruitment | EC₅₀ (µM) | Data not available | e.g., U2OS-hMOR | - | |

| Eₘₐₓ (%) | Data not available | e.g., U2OS-hMOR | - |

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of a potential µ-opioid receptor agonist like this compound are provided below. These are based on standard methodologies in the field.

Radioligand Binding Assay for µ-Opioid Receptor

This assay determines the binding affinity of this compound to the µ-opioid receptor.

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor (CHO-hMOR) in appropriate media.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at a higher speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in an assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation (typically 50-100 µg of protein).

-

Add increasing concentrations of unlabeled this compound.

-

Add a fixed concentration of a radiolabeled µ-opioid receptor ligand, such as [³H]-DAMGO.

-

To determine non-specific binding, add a high concentration of a non-radiolabeled µ-opioid receptor antagonist (e.g., naloxone) to a separate set of wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Functional Assay

This assay measures the ability of this compound to activate G proteins, which is a primary step in µ-opioid receptor signaling.

-

Assay Procedure:

-

Use the same cell membrane preparation as in the binding assay.

-

In a 96-well plate, add the cell membranes.

-

Add increasing concentrations of this compound.

-

Add a solution containing GDP and [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound [³⁵S]GTPγS against the logarithm of the this compound concentration.

-

Determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect) from the dose-response curve.

-

Visualizations

Signaling Pathway

Caption: µ-Opioid Receptor Signaling Pathway

Experimental Workflow

Caption: In Vitro Screening Workflow for this compound

References

An In-depth Technical Guide on the Biological Activity and Function of Bilaid B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bilaid B is a naturally occurring tetrapeptide with a unique alternating L-D-L-D stereochemical configuration, isolated from the Australian estuarine fungus Penicillium sp. MST-MF667.[1][2] Structurally, it is identified as FvVy-OH (H-L-Phe-D-Val-L-Val-D-Tyr-OH).[1][3] This document provides a comprehensive overview of the known biological activity, function, and mechanism of action of this compound, with a focus on its interaction with the µ-opioid receptor (MOPr). While the bioassay profile of this compound has not been extensively investigated, it is recognized as a weak µ-opioid agonist.[2] It belongs to a class of tetrapeptides, the bilaids, which have served as a foundational scaffold for the development of more potent and G protein-biased MOPr agonists, such as bilorphin. This guide consolidates the available quantitative data, details the experimental protocols used for its characterization, and visualizes its role in relevant signaling pathways.

Core Biological Activity: µ-Opioid Receptor Agonism

The primary biological activity identified for this compound is its function as a µ-opioid receptor (MOPr) agonist. However, its potency is notably weak, especially when compared to classical opioids like morphine or the synthetically derived analogue, bilorphin. The class of bilaid peptides, including this compound, are characterized by their unusual alternating LDLD chirality, which contributes to their inherent biostability.

Quantitative Analysis of µ-Opioid Receptor Interaction

While detailed dose-response curves and extensive quantitative analysis for this compound are limited in the primary literature, its activity has been characterized in the context of its more potent analogues. The available data positions this compound as a starting point for medicinal chemistry efforts rather than a potent bioactive agent itself.

| Parameter | Value | Cell Line/System | Comments | Reference |

| Binding Affinity (Ki) | Low Micromolar (µM) | Not specified | The general class of native bilaid peptides (A, B, and C) were found to be weak µ-opioid agonists with Ki values in the low micromolar range. | |

| Functional Agonist Activity | Weak Agonist | Locus Coeruleus (LC) neurons | The native peptides were significantly less potent than morphine in functional assays measuring G protein-activated inwardly rectifying potassium channel (GIRK) currents. |

Signaling Pathway and Mechanism of Action

As a µ-opioid receptor agonist, this compound is presumed to initiate signaling through the canonical MOPr pathway. Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins (Gαi/o). This activation, in turn, modulates downstream effectors. The significance of the bilaid scaffold lies in its propensity for G protein bias, meaning it preferentially activates G protein-dependent pathways over the β-arrestin signaling pathway. This bias is a desirable characteristic in the development of safer analgesics, as the β-arrestin pathway is associated with many of the adverse side effects of traditional opioids, such as respiratory depression and tolerance.

Proposed Signaling Cascade for this compound

The following diagram illustrates the proposed signaling pathway initiated by this compound binding to the µ-opioid receptor.

Caption: Proposed signaling pathway for this compound at the µ-opioid receptor.

Experimental Protocols

The characterization of this compound and its analogues involved several key experimental procedures. The following are detailed methodologies based on the primary literature.

Isolation and Purification of this compound

-

Source : Penicillium sp. MST-MF667, an Australian estuarine-derived fungus.

-

Cultivation : The fungus was cultivated in a suitable broth medium.

-

Extraction : The culture was subjected to solvent extraction (e.g., with ethyl acetate).

-

Purification : The crude extract underwent solvent partitioning followed by reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.

Functional Assay: Patch-Clamp Electrophysiology in Locus Coeruleus (LC) Neurons

This assay was used to determine the functional agonist activity of the compounds on natively expressed µ-opioid receptors.

-

Preparation : Brainstem slices containing the locus coeruleus were prepared from rats.

-

Recording : Whole-cell patch-clamp recordings were performed on LC neurons to measure G protein-activated inwardly rectifying potassium (GIRK) channel currents.

-

Procedure :

-

A stable baseline current was established.

-

Increasing concentrations of the test compound (e.g., this compound, morphine, bilorphin) were bath-applied to the slice.

-

The outward GIRK current induced by the agonist was measured as a function of concentration.

-

The potency (EC50) and efficacy (Emax) were determined from the resulting concentration-response curves.

-

-

Antagonism : The highly selective MOPr antagonist CTAP was used to confirm that the observed effects were mediated by the µ-opioid receptor.

The workflow for this experimental protocol is visualized below.

Caption: Experimental workflow for patch-clamp electrophysiology.

G Protein Bias Assessment

To determine the preference for G protein signaling over β-arrestin recruitment, assays were conducted in AtT20 cells stably expressing FLAG-tagged mouse MOPr. While these studies focused on the more potent analogue bilorphin, the protocols are relevant to the characterization of the bilaid class.

-

G Protein Activation Assay : Measured the activation of G proteins, often by quantifying GIRK channel currents as described above or through other second messenger assays.

-

β-Arrestin Recruitment Assay : Typically involves a technology such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme-Fragment Complementation (EFC) to measure the proximity of β-arrestin to the activated receptor.

-

Bias Calculation : The relative potency and efficacy for each pathway are compared to a reference agonist (e.g., morphine) to calculate a bias factor.

Structure and Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C28H38N4O6 | |

| Molecular Weight | 526.6 g/mol | |

| CAS Number | 2393866-06-1 | |

| Amino Acid Sequence | H-L-Phe-D-Val-L-Val-D-Tyr-OH | |

| Chirality | Alternating L-D-L-D configuration | |

| Purity | >95% by HPLC (for commercially available samples) | |

| Solubility | Soluble in DMSO | |

| Long Term Storage | -20°C |

Conclusion and Future Directions

This compound is a naturally derived tetrapeptide that functions as a weak µ-opioid receptor agonist. Its primary significance in the field of pharmacology is not as a direct therapeutic agent, but as a lead scaffold. The unique alternating stereochemistry of the bilaids provides a template for designing synthetic analogues with improved properties, most notably G protein signaling bias. The development of bilorphin from the bilaid template underscores the potential of this natural product class in the quest for safer and more effective analgesics.

Future research on this compound could involve a more thorough characterization of its binding kinetics and functional activity at the µ-opioid receptor, including a detailed assessment of its own G protein versus β-arrestin bias. Further investigation into its activity at other opioid receptor subtypes (delta and kappa) and non-opioid receptors would also be valuable to fully understand its biological profile.

References

Unveiling the Fungal Origins of Bilaid B: A Technical Guide to Its Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sources of the tetrapeptide Bilaid B, a compound of interest for its unique structure and biological activity. This document provides a comprehensive overview of its discovery, the producing organism, and detailed methodologies for its isolation and characterization, aimed at facilitating further research and development.

Executive Summary

This compound is a naturally occurring tetrapeptide first isolated from an Australian estuarine fungus, Penicillium sp. MST-MF667. It is part of a family of related tetrapeptides, collectively named "bilaids," which possess an uncommon alternating L-D-L-D amino acid chirality. While this compound itself is a weak µ-opioid agonist, its discovery has paved the way for the design of more potent and selective synthetic analogs, such as bilorphin and bilactorphin. This guide details the fermentation of the source organism, the extraction and purification of this compound, and the analytical techniques employed for its structural elucidation.

Natural Source and Biosynthesis

The sole reported natural source of this compound is the filamentous fungus Penicillium sp. MST-MF667, an isolate from an estuarine environment in Australia[1][2]. Fungi, particularly from the genus Penicillium, are well-documented producers of a diverse array of secondary metabolites, including various peptides with a wide range of biological activities[3][4]. The biosynthesis of tetrapeptides in fungi is typically carried out by non-ribosomal peptide synthetases (NRPSs), large multi-enzyme complexes that can incorporate non-proteinogenic amino acids and modify the peptide backbone.

Quantitative Data

The following table summarizes the quantitative data available for the production of the bilaid tetrapeptides from Penicillium sp. MST-MF667, as reported in the primary literature.

| Compound | Molecular Formula | Molecular Weight (Da) | Yield from Fungal Culture |

| Bilaid A | C28H38N4O5 | 510.6 | Major analogue |

| This compound | C28H38N4O6 | 526.6 | Not specified |

| Bilaid C | C29H40N4O5 | 524.7 | Not specified |

Data extracted from Dekan Z. et al., PNAS, 2019.

Experimental Protocols

The following protocols are based on the methodologies described in the supplementary information of Dekan et al., 2019.

Fungal Cultivation and Fermentation

A pure culture of Penicillium sp. MST-MF667 is required for the production of this compound.

-

Inoculation and Growth: The fungus is grown on a suitable solid agar medium, such as Potato Dextrose Agar (PDA), to generate a sufficient biomass for inoculation.

-

Fermentation Medium: A liquid medium is prepared for large-scale fermentation. A typical medium for Penicillium species would consist of a carbon source (e.g., glucose, malt extract), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.

-

Fermentation Conditions: The inoculated liquid medium is incubated under controlled conditions of temperature (typically 25-28 °C) and agitation for a specified period to allow for fungal growth and secondary metabolite production. The production of this compound occurs during the stationary phase of growth.

Extraction and Purification of this compound

The following workflow outlines the key steps for the isolation of this compound from the fungal culture.

-

Extraction: The fungal culture (both mycelia and supernatant) is extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites into the organic phase. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Initial Chromatographic Separation: The crude extract is subjected to an initial fractionation step, often using silica gel column chromatography with a gradient of solvents of increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by reversed-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA). The elution of compounds is monitored by UV detection.

-

Isolation of Pure this compound: The fractions corresponding to the peak of this compound are collected and the solvent is removed to yield the pure compound.

Structure Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic and spectrometric techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are performed to elucidate the connectivity of atoms within the molecule and to determine the amino acid sequence.

-

Chiral Analysis: The stereochemistry of the amino acid residues is determined by methods such as Marfey's analysis or by comparing the spectroscopic data with that of synthetic standards.

Biological Activity and Signaling Pathway

This compound has been identified as a weak agonist of the µ-opioid receptor (MOR). The µ-opioid receptor is a G-protein coupled receptor (GPCR) that mediates the effects of opioid analgesics. The discovery of this compound and its analogs has contributed to the understanding of biased agonism at the MOR. Biased agonists preferentially activate one signaling pathway over another (e.g., G-protein signaling over β-arrestin recruitment), which is a promising strategy for developing safer opioids with fewer side effects. The synthetic analog of the bilaids, bilorphin, is a potent G-protein biased agonist at the MOR.

The following diagram illustrates the concept of biased agonism at the µ-opioid receptor.

References

Bilaid B and its analogues bilorphin and bilactorphin

An In-depth Technical Guide to Bilaid B and its Analogues, Bilorphin and Bilactorphin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of opioid research is continually evolving, driven by the urgent need for potent analgesics with improved safety profiles compared to classical opioids like morphine. A significant breakthrough in this area comes from the discovery of a novel class of tetrapeptides from the Australian estuarine fungus Penicillium sp. MST-MF667. These peptides, named bilaids, possess a unique alternating L-D-L-D amino acid configuration. This guide provides a comprehensive technical overview of the naturally occurring peptide, this compound, and its more potent, synthetically optimized analogues, bilorphin and bilactorphin.

This compound is one of the naturally occurring tetrapeptides and exhibits weak agonism at the µ-opioid receptor (MOR). Through structural modifications of the related Bilaid C, researchers developed bilorphin , a potent and highly selective MOR agonist.[1] A key characteristic of bilorphin is its G protein-biased signaling. It preferentially activates the G protein pathway, which is associated with analgesia, while only minimally engaging the β-arrestin pathway, which is linked to many of the adverse effects of opioids, such as respiratory depression and tolerance.[1] To enhance its in vivo efficacy, a glycosylated analogue, bilactorphin , was synthesized, demonstrating the potential of the bilorphin scaffold for developing systemically active analgesics.[1]

This document details the biochemical properties, signaling pathways, and experimental methodologies related to these compounds, providing a core resource for researchers in pain therapeutics and GPCR pharmacology.

Quantitative Data Summary

The following tables summarize the quantitative pharmacological data for this compound, bilorphin, and related compounds, facilitating a clear comparison of their binding affinities and functional activities at opioid receptors.

Table 1: Opioid Receptor Binding Affinities

| Compound | Receptor | Ki (nM) |

| This compound (2a) | hMOR | >10,000 |

| Bilorphin (3c) | hMOR | 1.1 |

| hDOR | 190 | |

| hKOR | 770 | |

| Bilaid A (1a) | hMOR | 3,100 |

| Bilaid C (3a) | hMOR | 210 |

| Morphine | hMOR | 1.9 |

| DAMGO | hMOR | 1.0 |

Data extracted from Dekan et al., 2019.[1]

Table 2: Functional Activity at the µ-Opioid Receptor

| Compound | Assay | Parameter | Value |

| Bilorphin (3c) | GIRK activation (LC neurons) | EC50 (nM) | 26 |

| β-arrestin 2 recruitment (BRET) | Emax (% of Met-enk) | ~10% | |

| MOPr Internalization | Emax (% of Met-enk) | ~0% | |

| Bilactorphin (3g) | G protein activation (AtT20 cells) | EC50 (nM) | 1.8 |

| β-arrestin recruitment | Emax | Increased vs. Bilorphin | |

| MOPr Internalization | Emax | Increased vs. Bilorphin | |

| Morphine | GIRK activation (LC neurons) | EC50 (nM) | 160 |

| β-arrestin 2 recruitment (BRET) | Emax (% of Met-enk) | ~25% | |

| MOPr Internalization | Emax (% of Met-enk) | ~20% | |

| Endomorphin-2 | β-arrestin 2 recruitment (BRET) | Emax (% of Met-enk) | ~80% |

| MOPr Internalization | Emax (% of Met-enk) | ~90% |

Data are approximated from graphical representations in Dekan et al., 2019.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Bilorphin at the µ-Opioid Receptor

Bilorphin exhibits biased agonism at the µ-opioid receptor (MOR), favoring the G protein signaling cascade over β-arrestin recruitment. This is a desirable characteristic for novel analgesics, as G protein activation is primarily responsible for the therapeutic effects, while β-arrestin signaling is implicated in the development of tolerance and other adverse effects.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Bilaid B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bilaid B, a tetrapeptide with the sequence L-Phenylalanyl-D-Valyl-L-Valyl-D-Tyrosine (FvVy-OH), is a naturally occurring peptide isolated from the fungus Penicillium sp.[1][2]. While exhibiting weak intrinsic activity at the µ-opioid receptor, it serves as a crucial scaffold for the development of potent and biased opioid agonists[1]. This document provides a detailed protocol for the chemical synthesis of this compound using manual solid-phase peptide synthesis (SPPS) with Fmoc/tBu strategy, followed by its purification using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Introduction

The unique alternating L-D stereochemistry of this compound imparts significant resistance to enzymatic degradation, making it an attractive starting point for designing peptide-based therapeutics with improved pharmacokinetic profiles. The synthesis of this compound is achieved through a stepwise elongation of the peptide chain on a solid support, followed by cleavage and purification. This application note outlines a reliable and reproducible protocol for obtaining high-purity this compound for research and drug development purposes.

Data Presentation

Table 1: Materials and Reagents for this compound Synthesis and Purification

| Reagent | Supplier | Grade | Purpose |

| Rink Amide MBHA Resin | Various | Synthesis Grade | Solid support for peptide synthesis |

| Fmoc-D-Tyr(tBu)-OH | Various | Synthesis Grade | Protected amino acid |

| Fmoc-L-Val-OH | Various | Synthesis Grade | Protected amino acid |

| Fmoc-D-Val-OH | Various | Synthesis Grade | Protected amino acid |

| Fmoc-L-Phe-OH | Various | Synthesis Grade | Protected amino acid |

| HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Various | Synthesis Grade | Coupling agent |

| HOBt (Hydroxybenzotriazole) | Various | Synthesis Grade | Coupling additive |

| DIPEA (N,N-Diisopropylethylamine) | Various | Synthesis Grade | Base for coupling |

| Piperidine | Various | Synthesis Grade | Fmoc deprotection agent |

| DMF (N,N-Dimethylformamide) | Various | HPLC Grade | Solvent |

| DCM (Dichloromethane) | Various | HPLC Grade | Solvent |

| TFA (Trifluoroacetic acid) | Various | Reagent Grade | Cleavage agent |

| TIS (Triisopropylsilane) | Various | Reagent Grade | Scavenger |

| Water | Various | HPLC Grade | Solvent and scavenger |

| Acetonitrile | Various | HPLC Grade | HPLC mobile phase |

| Diethyl ether | Various | Reagent Grade | Peptide precipitation |

Table 2: Summary of Solid-Phase Peptide Synthesis Cycles for this compound

| Cycle | Amino Acid | Coupling Time (min) | Deprotection Time (min) |

| 1 | Fmoc-D-Tyr(tBu)-OH | 60 | 15 |

| 2 | Fmoc-L-Val-OH | 60 | 15 |

| 3 | Fmoc-D-Val-OH | 60 | 15 |

| 4 | Fmoc-L-Phe-OH | 60 | 15 |

Table 3: Preparative RP-HPLC Purification Parameters

| Parameter | Value |

| Column | C18, 10 µm, 250 x 22 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10-50% B over 40 minutes |

| Flow Rate | 15 mL/min |

| Detection | 220 nm and 280 nm |

Table 4: Characterization of Synthetic this compound

| Analysis | Expected Result |

| ESI-MS | [M+H]⁺ = 527.6 g/mol |

| Purity (Analytical HPLC) | >95% |

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes the manual synthesis of this compound on a 0.1 mmol scale using Rink Amide MBHA resin.

1. Resin Swelling:

-

Place 0.1 mmol of Rink Amide MBHA resin in a fritted syringe reaction vessel.

-

Add 5 mL of DMF and allow the resin to swell for 30 minutes at room temperature with occasional agitation.

-

Drain the DMF.

2. Fmoc Deprotection (Initial):

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes and drain.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 12 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling (Cycle 1: Fmoc-D-Tyr(tBu)-OH):

-

In a separate vial, dissolve 0.4 mmol of Fmoc-D-Tyr(tBu)-OH, 0.4 mmol of HBTU, and 0.4 mmol of HOBt in 2 mL of DMF.

-

Add 0.8 mmol of DIPEA to the amino acid solution and mix for 1 minute to pre-activate.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 60 minutes at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

4. Subsequent Cycles (Cycles 2-4):

-

Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for the following amino acids in order:

-

Cycle 2: Fmoc-L-Val-OH

-

Cycle 3: Fmoc-D-Val-OH

-

Cycle 4: Fmoc-L-Phe-OH

-

5. Final Fmoc Deprotection:

-

After the final coupling, perform one last Fmoc deprotection as described in Step 2 to remove the N-terminal Fmoc group.

-

Wash the resin with DMF (5 x 5 mL), followed by DCM (5 x 5 mL), and dry the resin under vacuum for at least 1 hour.

II. Cleavage and Deprotection

1. Preparation of Cleavage Cocktail:

-

In a fume hood, prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). For 0.1 mmol of resin, prepare 5 mL of the cocktail.

2. Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin in the reaction vessel.

-

Agitate the mixture at room temperature for 2 hours.

3. Peptide Precipitation:

-

Filter the cleavage mixture into a cold 50 mL centrifuge tube.

-

Wash the resin with 1 mL of fresh TFA and combine the filtrates.

-

Add 40 mL of cold diethyl ether to the centrifuge tube to precipitate the crude peptide.

-

Place the tube at -20°C for 30 minutes to enhance precipitation.

4. Isolation of Crude Peptide:

-

Centrifuge the mixture at 3000 x g for 5 minutes.

-

Carefully decant the ether.

-

Wash the peptide pellet with 20 mL of cold diethyl ether and centrifuge again.

-

Repeat the wash step.

-

Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum.

III. Purification by Preparative RP-HPLC

1. Sample Preparation:

-

Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.

2. HPLC Purification:

-

Equilibrate the preparative C18 column with 10% mobile phase B.

-

Inject the dissolved crude peptide onto the column.

-

Run the gradient as specified in Table 3.

-

Collect fractions corresponding to the major peak detected at 220 nm and 280 nm.

3. Fraction Analysis and Lyophilization:

-

Analyze the collected fractions by analytical RP-HPLC to determine purity.

-

Pool the fractions with >95% purity.

-

Freeze the pooled fractions and lyophilize to obtain pure this compound as a white powder.

IV. Characterization

1. Mass Spectrometry:

-

Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water).

-

Analyze by Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight (Expected [M+H]⁺ = 527.6 g/mol ).

2. Purity Analysis:

-

Dissolve a small amount of the purified peptide in a suitable solvent.

-

Analyze by analytical RP-HPLC using a C18 column with a suitable gradient to confirm purity is >95%.

Mandatory Visualization

Caption: Workflow for the synthesis and purification of this compound.

Caption: Simplified signaling context of this compound.

References

Application of Bilaid B in Cell Culture Assays: A Review of Current Scientific Evidence

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A thorough review of publicly available scientific literature reveals no evidence to support the use of Bilaid B in cell culture assays related to oncology, apoptosis, or the mTOR signaling pathway. Current research identifies this compound as a tetrapeptide with analgesic properties, acting as a biased agonist of the µ-opioid receptor. There is no documented cytotoxic or anti-cancer activity for this compound in the scientific literature retrieved.

Therefore, the creation of detailed application notes and protocols for the use of this compound in cancer cell culture assays would be scientifically unfounded. The following sections outline the established characteristics of this compound and provide a general framework for how a novel compound would be evaluated for the requested applications, should future research indicate such a potential.

Introduction to this compound

This compound is a tetrapeptide isolated from the Australian estuarine-derived fungus Penicillium sp. MST-MF667. Its primary characterized biological activity is as a biased agonist for the µ-opioid receptor (MOPr), suggesting its potential as an analgesic (pain reliever). The existing scientific literature does not contain information on its effects on cell proliferation, viability, apoptosis, or mTOR signaling in any cell type, including cancer cells.

General Principles for Evaluating a Novel Compound in Cancer Cell Culture Assays

Should preliminary screening data in the future suggest that this compound or a related compound possesses anti-cancer properties, a systematic evaluation would be necessary. This evaluation would typically involve the following key assays and experimental workflows.

The initial step in assessing the anti-cancer potential of a compound is to determine its effect on the viability and proliferation of cancer cells.

Experimental Workflow: Cell Viability Assessment

Caption: Workflow for determining the IC50 of a compound.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Add 100 µL of the diluted compound to the respective wells, including a vehicle control (e.g., DMSO or PBS).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀).

Table 1: Hypothetical IC₅₀ Values for a Test Compound

| Cell Line | IC₅₀ after 24h (µM) | IC₅₀ after 48h (µM) | IC₅₀ after 72h (µM) |

| MCF-7 (Breast Cancer) | > 100 | 85.2 | 65.7 |

| A549 (Lung Cancer) | > 100 | 92.1 | 78.3 |

| HeLa (Cervical Cancer) | > 100 | 75.4 | 55.9 |

Note: This data is purely illustrative and does not represent actual findings for this compound.

If a compound reduces cell viability, the next step is to determine if this is due to programmed cell death (apoptosis).

Signaling Pathway: Extrinsic and Intrinsic Apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

-

Cell Treatment: Culture and treat cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Table 2: Hypothetical Apoptosis Analysis after 48h Treatment

| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |

| Vehicle Control | 95.1 | 2.5 | 2.4 |

| Compound X (IC₅₀) | 45.3 | 35.8 | 18.9 |

Note: This data is purely illustrative.

To investigate if a compound's effects are mediated through the mTOR pathway, the phosphorylation status of key downstream targets is typically assessed by Western blotting.

Signaling Pathway: PI3K/Akt/mTOR Pathway

Caption: Key components of the PI3K/Akt/mTOR signaling cascade.

Protocol: Western Blot for mTOR Pathway Proteins

-

Protein Extraction: Treat cells with the test compound for various time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of mTOR, Akt, and p70S6K. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Table 3: Hypothetical Western Blot Densitometry Analysis

| Protein | Vehicle Control (Relative Density) | Compound X (Relative Density) | Fold Change |

| p-mTOR/mTOR | 1.00 | 0.35 | -2.86 |

| p-Akt/Akt | 1.00 | 0.42 | -2.38 |

| p-p70S6K/p70S6K | 1.00 | 0.21 | -4.76 |

Note: This data is purely illustrative.

Conclusion

Based on the current body of scientific literature, This compound is not a compound indicated for use in cancer cell culture assays . The protocols, data tables, and diagrams presented here are for illustrative purposes to guide the potential future evaluation of a novel compound for anti-cancer activity. Researchers interested in the effects of this compound should focus on its documented role as a µ-opioid receptor agonist in the context of pain research. Any deviation into oncology would require substantial preliminary evidence that is not presently available.

Application Notes and Protocols for the Analytical Detection of Bilaid B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilaid B is a tetrapeptide with the sequence Phe-Val-Val-Tyr (FvVy-OH), distinguished by an alternating L-D-L-D amino acid configuration.[1] Isolated from the Australian estuarine fungus Penicillium sp. MST-MF667, it has been identified as a weak agonist of the µ-opioid receptor (MOR).[1][2] As a natural product with opioid activity, this compound and its analogs are of interest in the development of novel analgesics. Accurate and sensitive analytical methods are crucial for the pharmacokinetic and pharmacodynamic characterization of this compound in research and preclinical studies.

These application notes provide detailed protocols for the detection and quantification of this compound in biological matrices using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), along with information on its known biological target and signaling pathway.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.

| Property | Value | Reference |

| Molecular Formula | C28H38N4O6 | [1][3] |

| Molecular Weight | 526.6 g/mol | |

| Sequence | H-L-Phe-D-Val-L-Val-D-Tyr-OH | |

| CAS Number | 2393866-06-1 | |

| Solubility | Soluble in DMSO and Methanol | |

| Origin | Penicillium sp. |

Analytical Method: Quantification of this compound by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended technique for the sensitive and selective quantification of this compound in complex biological matrices such as plasma and urine.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation (Protein Precipitation & Solid-Phase Extraction)

This protocol is a general guideline and should be optimized for the specific biological matrix.

-

Internal Standard (IS): A stable isotope-labeled (SIL) version of this compound would be the ideal internal standard. If unavailable, a structurally similar tetrapeptide not present in the sample can be used.

-

Protein Precipitation:

-

To 100 µL of plasma or urine sample, add a known concentration of the internal standard.

-

Add 300 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE) for cleanup and concentration (optional but recommended):

-

Use a mixed-mode or reversed-phase SPE cartridge.

-

Condition the cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the supernatant from the protein precipitation step.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

-

Elute this compound and the IS with an appropriate solvent, such as 500 µL of 5% formic acid in acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

2. Liquid Chromatography (LC) Conditions

-

LC System: UHPLC or HPLC system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS) Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The precursor ion will be the [M+H]+ of this compound (m/z 527.6).

-

Product ions need to be determined by infusing a standard solution of this compound and performing a product ion scan. Fragmentation will likely occur at the peptide bonds.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 527.6 To be determined To be optimized | Internal Standard | TBD | TBD | TBD |

-

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Gas Flow Rates: To be optimized for the specific instrument.

-

Experimental Workflow Diagram

References

Bilaid B: Application Notes and Protocols for Solution Preparation and Stability

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and stability testing of Bilaid B solutions, a tetrapeptide with weak µ-opioid receptor agonist activity. The information is intended to guide researchers in accurately preparing and handling this compound for various in vitro and in vivo experimental applications.

This compound Overview

This compound is a hydroxylated analogue of a family of tetrapeptides isolated from the Australian estuarine fungus Penicillium sp. MST-MF667. It possesses an unusual alternating L-D-L-D chirality. While its bioassay profile is not extensively investigated, it is known to be a weak agonist of the µ-opioid receptor.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₈N₄O₆ | [1] |

| Molecular Weight | 526.6 g/mol | [1] |

| Purity | >95% by HPLC | [1] |

| Appearance | Lyophilized powder | General peptide property |

| Solubility | Soluble in DMSO and methanol. | [1] |

Solution Preparation Protocols

The solubility of peptides is highly dependent on their amino acid sequence. This compound is a hydrophobic tetrapeptide, and therefore, requires specific handling for complete dissolution.

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of this compound, which can then be diluted to the desired final concentration for experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing the primary stock solution.

Materials:

-

This compound lyophilized powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Protocol:

-

Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the peptide.

-

Solvent Addition: Add the required volume of anhydrous, sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

-

Dissolution: To aid dissolution, gently vortex the vial. If the peptide does not fully dissolve, sonication in a water bath for 5-10 minutes or gentle warming to 37°C can be applied. Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Table 2: Recommended Stock Solution Concentrations and Solvents

| Solvent | Recommended Concentration | Notes |

| DMSO | 1-10 mM | Primary stock solution. Minimize final DMSO concentration in assays. |

| Methanol | 1-5 mM | Alternative solvent, but may be less compatible with some biological assays. |

Preparation of Working Solutions

For most biological assays, the high concentration of DMSO in the stock solution needs to be diluted.

Protocol:

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilution: Serially dilute the stock solution with the appropriate sterile aqueous buffer (e.g., Phosphate Buffered Saline (PBS), cell culture medium) to the final desired working concentration.

-

Mixing: Add the stock solution dropwise to the aqueous buffer while gently vortexing to ensure proper mixing and prevent precipitation.

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is compatible with the experimental system (typically ≤ 0.5% for cell-based assays).

Stability Information

Proper storage is crucial to maintain the integrity and activity of this compound.

Table 3: Stability of this compound

| Form | Storage Condition | Recommended Duration | Source |

| Lyophilized Powder | -20°C in a desiccator | ≥ 4 years | [2] |

| Stock Solution in DMSO | -20°C | Up to 1 month | General peptide guidelines |

| Stock Solution in DMSO | -80°C | Up to 6 months | General peptide guidelines |

Note: Avoid repeated freeze-thaw cycles of the stock solutions as this can lead to degradation. It is highly recommended to use fresh dilutions for each experiment.

Experimental Protocols

General Workflow for this compound Solution Preparation and Use

Caption: Workflow for this compound solution preparation and use.

Protocol for Stability Testing of this compound Solutions

This protocol outlines a general method to assess the stability of this compound in a specific solvent and at a given temperature.

Materials:

-

This compound stock solution

-

Intended solvent/buffer for stability testing

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Incubator or water bath

-

Autosampler vials

Protocol:

-

Sample Preparation: Prepare a solution of this compound in the desired solvent (e.g., PBS with 0.5% DMSO) at a known concentration (e.g., 100 µM).

-

Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution by RP-HPLC to determine the initial peak area of intact this compound. This serves as the baseline.

-

Incubation: Incubate the remaining solution at the desired temperature (e.g., 4°C, room temperature, or 37°C).

-

Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots of the solution.

-

HPLC Analysis: Analyze each aliquot by RP-HPLC under the same conditions as the initial analysis.

-

Data Analysis: Calculate the percentage of intact this compound remaining at each time point relative to the initial (T=0) peak area. Plot the percentage of intact peptide versus time to determine the degradation rate.

Signaling Pathway

This compound is a weak agonist of the µ-opioid receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the inhibition of adenylyl cyclase and modulation of ion channels.

Caption: µ-Opioid receptor signaling pathway activated by this compound.

References

Application Notes and Protocols: Handling and Storage of Bilaid B Powder

Disclaimer: No specific public information could be found for a compound named "Bilaid B powder." The following application notes and protocols are based on a hypothetical research compound, potentially a peptide or other sensitive small molecule, and draw from general best practices for handling such substances in a research and drug development setting. The quantitative data provided is illustrative.

These notes are intended for researchers, scientists, and drug development professionals. It is crucial to consult the specific product datasheet and Safety Data Sheet (SDS) provided by the manufacturer for any compound.

General Information

This compound is a high-purity, lyophilized powder intended for in vitro and in vivo research applications. As a potent modulator of cellular signaling pathways, precise handling and storage are critical to ensure its stability, activity, and the safety of laboratory personnel.

Safety, Handling, and Storage

2.1. Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and powder-free nitrile gloves.[1][2]

-

Ventilation: Handle the powder in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet, to avoid inhalation of dust.[3][4]

-

Spill Response: In case of a spill, avoid creating dust.[3] Gently cover the spill with an absorbent material, and then clean the area with a suitable solvent (e.g., 70% ethanol). Dispose of the waste in a sealed container according to institutional guidelines.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and water.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Rinse mouth with water and seek immediate medical attention.

-

2.2. Storage Conditions:

-

Lyophilized Powder: Store the lyophilized powder at -20°C or -80°C for long-term stability. Keep the container tightly sealed and protected from moisture and light.

-

Stock Solutions: Once reconstituted, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store these aliquots at -80°C. For short-term storage (up to one month), -20°C may be acceptable.

Quantitative Data Summary

The following table summarizes the key quantitative properties of a hypothetical batch of this compound.

| Property | Value | Notes |

| Molecular Weight | 526.6 g/mol | Hypothetical value based on similar compounds. |